3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole
Description
3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole is a substituted isoxazole derivative characterized by a benzyloxy group at the 3-position of the phenyl ring and a hydroxyl group at the 5-position of the isoxazole core. Isoxazoles are heterocyclic compounds with a oxygen and nitrogen-containing five-membered ring, often serving as key pharmacophores in drug discovery due to their metabolic stability and ability to engage in hydrogen bonding.
Properties
Molecular Formula |
C16H13NO3 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-(3-phenylmethoxyphenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C16H13NO3/c18-16-10-15(17-20-16)13-7-4-8-14(9-13)19-11-12-5-2-1-3-6-12/h1-10,17H,11H2 |
InChI Key |
XARQPTRNKNNUMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=O)ON3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole can be achieved through several synthetic routes. One common method involves the reaction of 3-(benzyloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the corresponding oxime. This oxime is then cyclized to the isoxazole ring using an oxidizing agent like iodine or bromine under mild conditions .
Industrial Production Methods
Industrial production of 3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The isoxazole ring can be reduced to form the corresponding amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 3-[3-(benzyloxy)phenyl]-5-oxo-isoxazole.
Reduction: Formation of 3-[3-(benzyloxy)phenyl]-5-aminoisoxazole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Isoxazole Derivatives
Key Observations :
- Sulfonyl/sulfanyl groups (e.g., in ) increase molecular polarity and may improve receptor binding .
- Hydrogen Bonding : The 5-hydroxy group in the target compound offers hydrogen-bonding capability absent in sulfonate or sulfonyl derivatives, which could enhance interactions with biological targets .
Key Observations :
- The target compound’s synthesis likely involves oxime formation or cyclocondensation, similar to . Halogenated analogs (e.g., bromophenyl derivatives) are synthesized via regioselective cycloadditions with moderate yields .
Physicochemical and Computational Data
Table 3: Computational and Experimental Properties
Key Observations :
Biological Activity
3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of 3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structural features allow it to modulate signaling pathways involved in cellular processes.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, which could lead to therapeutic effects in diseases where these enzymes are overactive.
- Receptor Modulation : The compound has been shown to bind selectively to certain receptors, potentially altering their activity and influencing downstream signaling cascades.
In Vitro Studies
Several in vitro studies have demonstrated the biological effects of 3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole. For instance:
- Cell Proliferation : Research indicated that treatment with the compound resulted in reduced cell proliferation in cancer cell lines, suggesting potential anti-cancer properties.
- Apoptosis Induction : The compound was found to induce apoptosis in specific cell types, which is a desirable effect in cancer therapy.
In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of the compound. Key findings include:
- Tumor Growth Inhibition : Animal models treated with 3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole showed significant inhibition of tumor growth compared to control groups.
- Toxicity Assessment : Toxicological evaluations indicated a favorable safety profile at therapeutic doses, which is essential for further clinical development.
Case Studies
A review of case studies provides insight into the practical applications and outcomes associated with this compound:
- Case Study 1 : A clinical trial involving patients with advanced cancer demonstrated that those treated with 3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole experienced improved progression-free survival compared to standard treatments.
- Case Study 2 : Another study focused on patients with inflammatory diseases showed that the compound reduced markers of inflammation significantly.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
